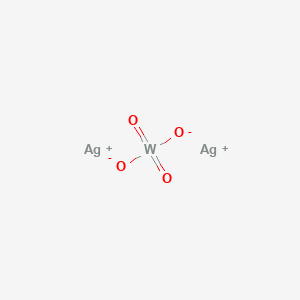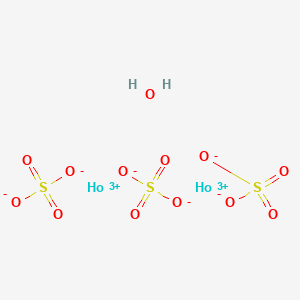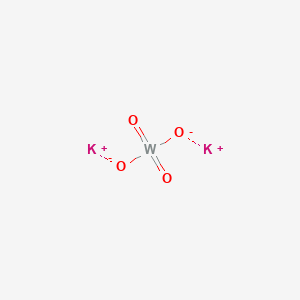
Aminophylline dihydrate
Vue d'ensemble
Description
Aminophylline dihydrate is a useful research compound. Its molecular formula is C16H28N10O6 and its molecular weight is 456.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aminophylline dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminophylline dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neonatal Diuretic : Aminophylline has been used as an adjunct diuretic in neonates, particularly in cases of volume overload despite treatment with frusemide. It has shown effectiveness in increasing urine output and promoting weight loss in infants (Ng, Baker, & Farrer, 2005).
Cerebral Circulation and Metabolism : Studies have investigated aminophylline's effects on cerebral circulation and metabolism. While some evidence suggests its capacity to dilate cerebral vessels and influence blood flow, the precise cerebral actions of aminophylline remain not fully defined (Wechsler, Kleiss, & Kety, 1950).
Treatment of Fluid Overload in Critically Ill Children : Aminophylline has been explored as a treatment for fluid overload in critically ill children. Its use as an adjunct to furosemide has shown an increase in diuresis without significantly impacting heart rate or blood pressure (Pretzlaff, Vardis, & Pollack, 1999).
Atropine-resistant Bradyasystole : The drug's role as an adenosine receptor antagonist suggests potential benefits in treating certain types of bradyasystole, although clinical evidence is primarily anecdotal and requires further investigation (Mader, Bertolet, Ornato, & Gutterman, 2000).
Adjunct Diuretic in Children : Aminophylline has been used with furosemide to induce diuresis in adults and neonates, and its application in diuretic-dependent children has shown promising results without evident side effects (Silva, Euzébio de Aguiar, & Fonseca, 2012).
Potential Anti-inflammatory Agent : A study suggested that aminophylline might be an effective anti-inflammatory medication in critically ill children, although further research is required to confirm this (Tamburro et al., 2014).
Uterine Motility Inhibition : Aminophylline has been reported to depress uterine activity, particularly during certain phases of the menstrual cycle (Coutinho & Vieira Lopes, 1971).
Interaction with Ethanol : Research has shown that aminophylline can block the behavioral effects of ethanol in mice, suggesting a role in modulating ethanol-induced motor incoordination and other effects (Soares et al., 2009).
Cardiovascular Applications : Aminophylline has potential uses in cardiac etiologies, such as atrioventricular block, cardiac arrest, heart failure, and bradyarrhythmias (Rudusky, 2005).
Clinical Drug Monitoring : Development of novel methods for therapeutic drug monitoring of aminophylline in clinical treatment, especially in blood samples, has been explored (Peng et al., 2016).
Treatment of Apnea in Preterm Neonates : Aminophylline is used to treat apnea in preterm infants, with studies showing an increase in diaphragmatic excursions, indicating a possible peripheral effect (Heyman et al., 1991).
Neuroprotective Effects : Studies suggest that aminophylline may have protective effects against hypoxia-induced apoptotic neurodegeneration and might improve long-term cognitive functions in developing rat brains (Kumral et al., 2010).
Propriétés
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8N4O2.C2H8N2.2H2O/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;;/h2*3H,1-2H3,(H,8,9);1-4H2;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJPZOEDHBGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207709 | |
| Record name | Aminophylline dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminophylline Dihydrate | |
CAS RN |
5897-66-5 | |
| Record name | Aminophylline dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminophylline dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOPHYLLINE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C229N9DX94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



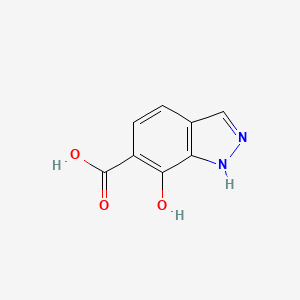
![(+/-)-1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride](/img/structure/B8021976.png)
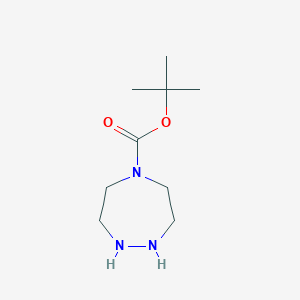
![tert-butyl (1S,4S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8022005.png)

![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)
![Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B8022027.png)
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)
![Phosphoric acid;2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31,32,33,34,35,36-tetracosaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecamolybdatridecacyclo[11.11.1.11,5.13,7.13,11.15,21.17,19.19,15.19,19.111,15.113,23.117,21.117,23]hexatriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B8022038.png)
